4-(2-Isopropylphenoxy)piperidine
Overview
Description
4-(2-Isopropylphenoxy)piperidine is a chemical compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an isopropyl group attached to the benzene ring, which is further connected to the piperidine ring via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Isopropylphenoxy)piperidine typically involves the reaction of 2-isopropylphenol with piperidine in the presence of a suitable coupling agent. One common method is the use of a Mitsunobu reaction, where 2-isopropylphenol is first converted to its corresponding mesylate or tosylate, followed by nucleophilic substitution with piperidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Isopropylphenoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols or amines.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
4-(2-Isopropylphenoxy)piperidine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its interaction with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-(2-Isopropylphenoxy)piperidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an agonist or antagonist to certain receptors, influencing biological pathways and cellular responses. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, ion channels, or other proteins.
Comparison with Similar Compounds
4-(4-Chloro-2-isopropylphenoxy)methyl)piperidine
4-(2-Methylphenyl)piperidine
4-(2-Methoxyphenyl)piperidine
4-(2-Fluorophenyl)piperidine
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Properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDXJHLBOBVQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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